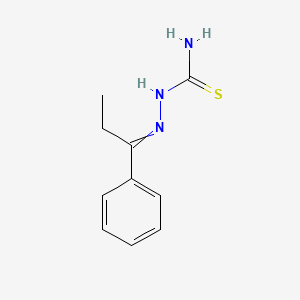![molecular formula C23H14O5 B14336580 Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- CAS No. 97467-30-6](/img/structure/B14336580.png)
Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- is a complex organic compound known for its unique structural features and diverse applications This compound belongs to the class of naphthoquinones, which are characterized by their quinone structure fused with a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with aldehydes in the presence of Lewis acidic catalysts such as ferric chloride (FeCl3), ytterbium triflate (Yb(OTf)3), or ceric ammonium nitrate (CAN) . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The choice of catalysts and solvents is crucial to optimize the reaction rates and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo additional functionalization to yield a wide range of bioactive compounds.
Aplicaciones Científicas De Investigación
Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- has found applications in several scientific research areas:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorescent probe and cytotoxic agent against cancer cells.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of dyes, pigments, and polymeric materials.
Mecanismo De Acción
The mechanism of action of Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- involves its redox properties, which allow it to participate in electron transfer reactions. This compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to apoptosis in cancer cells . The molecular targets include DNA, where it can intercalate and disrupt replication, and various enzymes involved in cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Juglone: A natural naphthoquinone with similar redox properties and biological activities.
Lawsone: Another naphthoquinone known for its antimicrobial and anticancer properties.
Plumbagin: Exhibits strong cytotoxic activity against cancer cells.
Uniqueness
Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- is unique due to its structural complexity and the presence of both hydroxyl and diphenyl groups. These features enhance its reactivity and potential for functionalization, making it a versatile compound for various applications in scientific research and industry.
Propiedades
Número CAS |
97467-30-6 |
|---|---|
Fórmula molecular |
C23H14O5 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
5-hydroxy-2,2-diphenylbenzo[g][1,3]benzodioxole-6,9-dione |
InChI |
InChI=1S/C23H14O5/c24-16-11-12-17(25)21-20(16)18(26)13-19-22(21)28-23(27-19,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,26H |
Clave InChI |
FAQLBWAFSYRKJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(OC3=C(O2)C4=C(C(=O)C=CC4=O)C(=C3)O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[2,4,6-tri(propan-2-yl)phenyl]tin](/img/structure/B14336508.png)
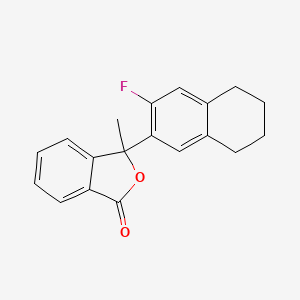
![1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one](/img/structure/B14336519.png)

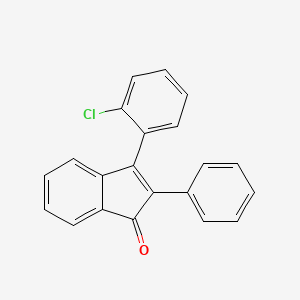
![2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane](/img/structure/B14336544.png)
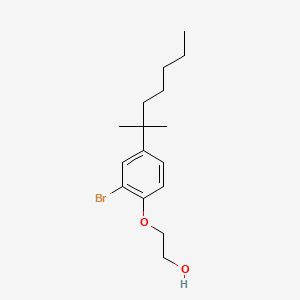
![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
![1,4-Butanediamine, N-[3-(ethylamino)propyl]-](/img/structure/B14336569.png)
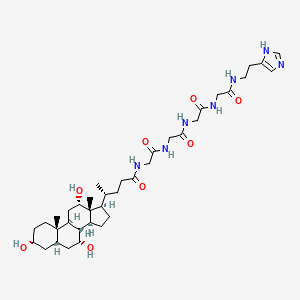
![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]selanyl}ethane](/img/structure/B14336584.png)
